Olaparib Synthesis Yield Advantage
In the preparation of the PARP inhibitor olaparib, a method employing a bromomethyl fluorophenyl carbamate intermediate achieved a total recovery yield of 82.3%, representing a 33.3 percentage point improvement over the 49% yield reported in prior art processes [1]. The target compound [3-(Bromomethyl)-4-fluorophenyl]methanol serves as a key precursor for generating this reactive bromomethyl fluorophenyl carbamate intermediate, enabling the subsequent boration step that drives the enhanced yield.
| Evidence Dimension | Synthetic Yield (Total Recovery) |
|---|---|
| Target Compound Data | 82.3% yield (using bromomethyl fluorophenyl carbamate intermediate derived from target compound class) |
| Comparator Or Baseline | Prior art process yield: 49% |
| Quantified Difference | 68% relative improvement; +33.3 percentage points absolute |
| Conditions | Olaparib synthesis via boration of 5-(bromomethyl)-2-fluorophenyl carbamate intermediate |
Why This Matters
A 33.3-point yield increase directly reduces cost of goods and waste generation in large-scale pharmaceutical manufacturing, making this compound class economically preferable for process development.
- [1] PubChem Patent Summary. A kind of preparation method of olaparib. Patent CN105777646A. 2016. https://pubchem.ncbi.nlm.nih.gov/patent/CN105777646A View Source
